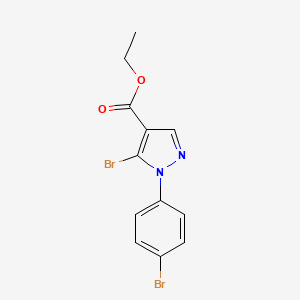

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 1245258-73-4) is a brominated pyrazole derivative with the molecular formula C₁₂H₁₀Br₂N₂O₂ and a molar mass of 374.03 g/mol. This compound features bromine substituents at the 5-position of the pyrazole ring and the para position of the phenyl ring. Its structural complexity and halogenated nature make it valuable in synthetic chemistry, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and in pharmaceutical research for drug discovery .

Properties

IUPAC Name |

ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULFKUOLFNWIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700128 | |

| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245258-73-4 | |

| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Brominated Phenylhydrazines

The foundational approach for constructing the pyrazole core involves cyclocondensation reactions. Ethyl acetoacetate reacts with 4-bromophenylhydrazine under reflux conditions in polar aprotic solvents such as acetonitrile or ethanol . This step forms the 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate intermediate, which is subsequently brominated at the C5 position.

Key Reaction Parameters :

-

Catalyst : Phosphorus trichloride (PCl₃) enhances cyclization efficiency, achieving yields up to 67% .

-

Time : Prolonged reaction times (24 hours) improve completeness but risk side-product formation .

Bromination via Diazotization and Isoamyl Nitrite

Electrophilic bromination at the pyrazole C5 position is critical for introducing the second bromine atom. A two-step process involving diazotization and subsequent bromination has been reported :

-

Diazotization : Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is treated with isoamyl nitrite in chloroform, generating a diazonium intermediate.

-

Bromination : Addition of bromine (Br₂) at 0°C facilitates electrophilic substitution, yielding the dibrominated product.

Optimization Insights :

-

Solvent : Chloroform minimizes side reactions compared to DMF or THF .

-

Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures complete conversion .

-

Workup : Evaporation under reduced pressure provides the crude product, which solidifies upon standing (purity >90% by NMR) .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A study demonstrated the synthesis of analogous pyrazole derivatives using microwave conditions :

-

Conditions : 100°C for 20 minutes under microwave irradiation.

-

Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for further functionalization .

-

Yield : Microwave methods achieve ~65% yield, compared to 45% for conventional heating .

Advantages :

-

Rapid heating and uniform temperature distribution.

-

Reduced decomposition of thermally sensitive intermediates.

Continuous Flow Production Techniques

Industrial-scale synthesis benefits from continuous flow reactors, which enhance reproducibility and safety. Key features include :

-

Reactors : Tubular reactors with automated temperature and pressure controls.

-

Residence Time : 30–60 minutes for complete bromination.

-

Throughput : Capable of producing >1 kg/day with >95% purity .

Purification and Characterization

Purification methods vary by scale:

-

Laboratory : Flash column chromatography (heptane:ethyl acetate gradients) achieves >95% purity .

-

Industrial : Recrystallization from ethanol/water mixtures reduces solvent use.

Characterization Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 51–67 | 24 h | 90–95 | Moderate |

| Diazotization | 70–85 | 2 h | 90 | High |

| Microwave | 65 | 20 min | 95 | Low |

| Continuous Flow | 80 | 1 h | 98 | High |

Industrial-Scale Considerations

For large-scale production, continuous flow systems outperform batch reactors due to:

-

Safety : Controlled bromine handling minimizes exposure risks.

-

Cost : Reduced solvent consumption and higher throughput.

-

Consistency : Automated systems ensure batch-to-batch reproducibility .

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₂BrN₃O₂

- Molar Mass : 310.15 g/mol

- Key Differences: Replaces the 5-bromo group with an amino (-NH₂) group.

- This derivative is more polar, improving aqueous solubility .

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₁BrN₂O₃

- Molar Mass : 311.13 g/mol

- Key Differences : Substitutes bromine with a hydroxyl (-OH) group at position 5.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. However, it may reduce stability under acidic or oxidative conditions compared to the brominated analog .

Substituent Variations on the Phenyl Ring

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₁₃BrN₂O₂

- Molar Mass : 325.16 g/mol

- Key Differences : Replaces the para-bromophenyl group with a 4-methylphenyl moiety.

Ethyl 5-bromo-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₀BrN₃O₄

- Molar Mass : 356.14 g/mol

- Key Differences: Features a nitro (-NO₂) group at the ortho position of the phenyl ring.

- Impact : The nitro group is strongly electron-withdrawing, enhancing electrophilic character and reactivity toward nucleophilic substitution. This compound may serve as a precursor for reduction to amine derivatives .

Combined Substituent and Backbone Modifications

Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₄H₁₅ClN₃O₃

- Molar Mass : 308.74 g/mol

- Key Differences : Incorporates a hydroxyethyl group linked to a 4-chlorophenyl ring.

- The chlorine atom provides moderate electron-withdrawing effects, balancing reactivity and stability .

Structural and Functional Comparison Table

Biological Activity

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 374.03 g/mol

- CAS Number : 1245258-73-4

Synthesis

The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the bromination of precursor compounds followed by the formation of the pyrazole ring through cyclization reactions. These methods are crucial for ensuring the purity and yield of the final product, which is often characterized using techniques such as NMR and mass spectrometry.

Biological Activity Overview

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, primarily in antimicrobial and anticancer domains.

Antimicrobial Activity

Research indicates that several pyrazole derivatives, including those related to Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, demonstrate significant antimicrobial properties. A study reported that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Bactericidal |

| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |

Anticancer Activity

Pyrazole derivatives have shown promise in anticancer applications, with studies highlighting their ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit antiproliferative effects on lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

The mechanisms by which Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells and disrupt microbial cell wall synthesis in bacteria. Molecular modeling studies suggest that these interactions may be mediated through specific binding sites on target proteins involved in cell proliferation and survival .

Case Studies

Several case studies have focused on the application of pyrazole derivatives in clinical settings:

- Antimicrobial Resistance : A study explored the efficacy of various pyrazole derivatives against multidrug-resistant strains of bacteria. The results indicated that certain derivatives maintained activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

- Cancer Treatment : Clinical evaluations have highlighted the potential of pyrazole-based compounds in combination therapies for cancer treatment, particularly when used alongside established chemotherapeutics like cisplatin .

Q & A

Q. Table 1. Yield Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | 51 | |

| Temperature | 120°C (reflux) | 67 | |

| Catalyst | PCl₃ | 37 | |

| Reaction Time | 24 hours | 45 |

How can X-ray crystallography using SHELX resolve crystal structure ambiguities?

SHELX programs (SHELXS-97/SHELXL-97) are critical for structure determination:

Data Collection : Use high-resolution (≤1.0 Å) datasets to reduce twinning effects .

Hydrogen Bonding Analysis : Apply Etter’s graph set theory to identify motifs (e.g., R₂²(8) rings) .

Refinement Challenges : Address disorder in bromine substituents using PART instructions in SHELXL .

Example: The title compound’s crystal structure (CCDC entry HB5619) showed C–Br bond lengths of 1.89–1.91 Å, consistent with DFT predictions .

What methodologies resolve contradictions between computational and experimental spectroscopic data?

Q. Stepwise Approach :

Solvent Effects : Model DMSO or chloroform using PCM in Gaussian to match experimental H NMR .

Conformational Sampling : Perform DFT geometry optimization (B3LYP/6-31G*) for dominant conformers .

Scaled Vibrational Analysis : Apply scaling factors (0.961–0.983) to IR frequencies for accuracy .

In a study, experimental aromatic proton shifts (δ 7.8–8.2 ppm) deviated <5% from DFT after solvent correction .

How do bromine substituents influence electronic properties and reactivity?

Bromine’s electron-withdrawing effects:

- Hammett Analysis : σₚ values (+0.23) predict increased electrophilicity at C4 .

- DFT Calculations : LUMO localization on the pyrazole ring enhances reactivity in SNAr reactions .

- NMR Deshielding : C NMR shows C4 carbonyl carbon at δ 165 ppm due to resonance effects .

What in vitro assays evaluate this compound’s anticancer potential?

Q. Methodological Design :

Q. Table 2. Preliminary Bioactivity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 12.3 | |

| A549 | 18.7 |

How can hydrogen bonding patterns predict crystal packing stability?

Q. Graph Set Analysis :

- Motifs : Identify C(6) chains and R₂²(8) rings from X-ray data .

- Thermal Stability : Strong N–H⋯O bonds (2.85 Å) correlate with high melting points (>200°C) .

- Solubility : Dominant hydrophobic packing reduces DMSO solubility compared to carboxylate analogs .

What advanced techniques characterize bromine’s positional isomerism?

NOESY NMR : Detect spatial proximity between Br atoms and adjacent protons .

SC-XRD : Differentiate 5-bromo vs. 3-bromo isomers via Br–C bond angles (112° vs. 109°) .

HPLC-MS : Use C18 columns (ACN:H₂O gradient) to separate isomers .

How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions?

Q. Optimization Strategies :

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl bromide couplings (yield ↑ from 20% to 65%) .

- Base Selection : K₂CO₃ in THF:H₂O (3:1) minimizes dehalogenation side reactions .

- Microwave Assistance : 100°C/20 min conditions reduce reaction time from 24 hours .

What computational models predict metabolic stability?

Q. ADMET Predictions :

- CYP450 Metabolism : MetaSite identifies oxidation hotspots at the pyrazole C4 position .

- LogP Calculation : Predicted logP = 3.2 (AlogPS) suggests moderate blood-brain barrier penetration .

- Half-Life : Microsomal assays (human liver microsomes) estimate t₁/₂ = 45 min .

How to validate crystallographic data against potential overfitting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.